N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a complex organic compound that features a combination of carbazole, hydroxypropyl, methylsulfonyl, and trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonation, and the trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. For example, the carbazole moiety is known for its pharmacological activities, which could be harnessed in new drug formulations.
Industry
In industry, this compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In an electronic context, it may facilitate charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
(3-Carbazol-9-yl-2-hydroxypropyl)(methylsulfonyl)phenylamine: Similar structure but without the trimethyl groups.
(3-Carbazol-9-yl-2-hydroxypropyl)(methylsulfonyl)(2,4-dimethylphenyl)amine: Similar structure with fewer methyl groups on the phenyl ring.
Uniqueness
The presence of the trimethylphenyl group in N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide may enhance its steric and electronic properties, making it more suitable for specific applications such as in organic electronics or as a pharmaceutical intermediate.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-17-13-18(2)25(19(3)14-17)27(31(4,29)30)16-20(28)15-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-14,20,28H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMRUFUSXUVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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